Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate
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Overview
Description
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes an ammonium group, a propyl chain, and a methyl sulphate group. This compound is often used in scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate typically involves the reaction of diethylmethylamine with 2-(1-oxoallyl)oxypropyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher efficiency and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in cellular signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
- Diethylmethyl(2-((1-oxoallyl)oxy)butyl)ammonium methyl sulphate
Uniqueness
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
94086-96-1 |
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Molecular Formula |
C12H25NO6S |
Molecular Weight |
311.40 g/mol |
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxypropyl)azanium;methyl sulfate |
InChI |
InChI=1S/C11H22NO2.CH4O4S/c1-6-11(13)14-10(4)9-12(5,7-2)8-3;1-5-6(2,3)4/h6,10H,1,7-9H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GBCBBJPVBPDPHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC(C)OC(=O)C=C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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